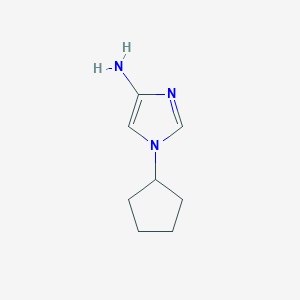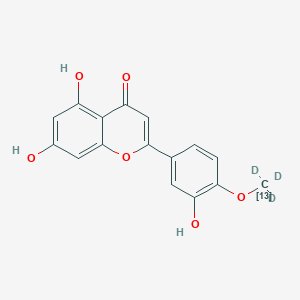
Diosmeting 13C d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diosmeting 13C d3 is a labeled compound used extensively in scientific research. It is a derivative of diosmetin, a naturally occurring flavonoid found in various plants, including citrus fruits and herbs. The labeling with carbon-13 (13C) and deuterium (d3) allows for detailed studies in metabolomics, natural product chemistry, and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diosmeting 13C d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to understand the compound’s structure and behavior .
Wissenschaftliche Forschungsanwendungen
Diosmeting 13C d3 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Diosmeting 13C d3 involves its interaction with various molecular targets and pathways. It is known to inhibit cytochrome P450 enzymes and signal transducer and activator of transcription 3 (STAT3), contributing to its anti-inflammatory and anticancer properties . The labeled isotopes allow for detailed studies of these interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosmetin: The parent compound of Diosmeting 13C d3, known for its antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This unique feature makes it invaluable for research in metabolomics, natural product chemistry, and other fields requiring detailed molecular insights .
Eigenschaften
Molekularformel |
C16H12O6 |
|---|---|
Molekulargewicht |
304.27 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
InChI-Schlüssel |
MBNGWHIJMBWFHU-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
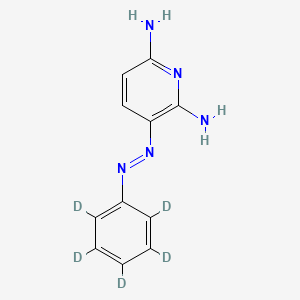
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
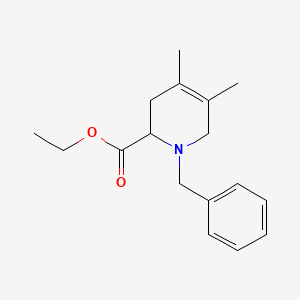
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
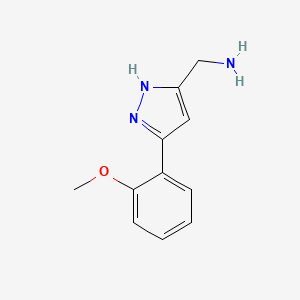
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
